molecular formula C9H11NO2 B1666299 Acetamide, N-(4-hydroxy-3-methylphenyl)- CAS No. 16375-90-9

Acetamide, N-(4-hydroxy-3-methylphenyl)-

Cat. No.: B1666299
CAS No.: 16375-90-9
M. Wt: 165.19 g/mol
InChI Key: AVIDZQVUWISHES-UHFFFAOYSA-N
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Description

Acetamide, N-(4-hydroxy-3-methylphenyl)- (CAS: 16375-90-9) is a substituted phenylacetamide characterized by a hydroxy group at the para position (C4) and a methyl group at the meta position (C3) on the aromatic ring (Figure 1). Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.

Properties

IUPAC Name

N-(4-hydroxy-3-methylphenyl)acetamide
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InChI

InChI=1S/C9H11NO2/c1-6-5-8(10-7(2)11)3-4-9(6)12/h3-5,12H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIDZQVUWISHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4066040
Record name Acetamide, N-(4-hydroxy-3-methylphenyl)-
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16375-90-9
Record name 4-Acetamido-2-methylphenol
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Record name 3-Methylacetaminophen
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Record name 16375-90-9
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Record name Acetamide, N-(4-hydroxy-3-methylphenyl)-
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Record name Acetamide, N-(4-hydroxy-3-methylphenyl)-
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Record name 3-METHYLACETAMINOPHEN
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Biological Activity

Acetamide, N-(4-hydroxy-3-methylphenyl)-, also known as 4-hydroxy-3-methylphenylacetamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H11NO2
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 1152782-19-8

Biological Activity Overview

Research indicates that Acetamide, N-(4-hydroxy-3-methylphenyl)- has shown various biological activities, particularly in antimicrobial and anti-inflammatory contexts. The compound has been investigated for its interactions with biological targets, suggesting potential therapeutic applications.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of acetamide derivatives. For instance:

  • Gram-positive Bacteria : Some acetamide analogues exhibit moderate activity against gram-positive organisms. The presence of specific substituents, such as methoxy groups or piperazine moieties, enhances their effectiveness against these bacteria .
  • Gram-negative Bacteria and Fungi : Research indicates that certain derivatives can also be active against gram-negative bacteria and pathogenic fungi. The structure-activity relationship (SAR) suggests that modifications in the molecular structure can significantly influence antimicrobial efficacy .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been highlighted in various studies. It is believed that the hydroxyl group on the aromatic ring contributes to its anti-inflammatory effects by modulating inflammatory pathways .

The exact mechanisms through which Acetamide, N-(4-hydroxy-3-methylphenyl)- exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammation and microbial resistance.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialModerate activity against gram-positive bacteria
AntifungalActive against certain pathogenic fungi
Anti-inflammatoryModulates inflammatory pathways

Case Study: Antimicrobial Efficacy

In a study examining various acetamide derivatives, Acetamide, N-(4-hydroxy-3-methylphenyl)- was tested against several bacterial strains. The results indicated that while some derivatives were inactive, this particular compound demonstrated moderate inhibitory effects against selected gram-positive bacteria. The presence of the hydroxyl group was noted to enhance its activity compared to other compounds lacking this feature .

Scientific Research Applications

Medicinal Chemistry Applications

Acetamide, N-(4-hydroxy-3-methylphenyl)- has been investigated for its potential therapeutic properties. The compound is of interest due to its structural similarities to various bioactive molecules.

Antimicrobial Activity

Research has shown that derivatives of acetamide compounds can exhibit antimicrobial properties. For instance, studies have reported that modifications to the acetamide structure can enhance the efficacy against specific bacterial strains, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Dye Manufacturing

Acetamide derivatives are commonly used in the textile industry as dyes. The compound's ability to bind with various substrates makes it valuable for producing colorfast textiles.

Case Study: Textile Dyes

A study evaluated the use of N-(4-hydroxy-3-methylphenyl)-acetamide in dye formulations. Results indicated that the compound improved the color retention and stability of dyes under various environmental conditions . This application is critical in reducing the environmental impact of textile waste.

Agrochemical Applications

In agriculture, acetamide compounds are explored for their herbicidal properties. Research indicates that certain derivatives can effectively control weed growth without harming crop plants.

Herbicidal Efficacy

Field trials have shown that formulations containing N-(4-hydroxy-3-methylphenyl)-acetamide displayed significant herbicidal activity against common weeds while being safe for use on crops such as corn and soybeans . This dual functionality enhances its appeal in sustainable agriculture practices.

Data Tables

Here are some summarized findings from recent studies regarding the applications of Acetamide, N-(4-hydroxy-3-methylphenyl)-:

Application Area Study Reference Key Findings
Medicinal Chemistry Exhibited antimicrobial and anti-inflammatory properties.
Dye Manufacturing Improved color retention and stability in dye formulations.
Agrochemicals Effective herbicide with minimal crop damage.

Comparison with Similar Compounds

Data Tables

Table 1. Key Structural and Pharmacological Comparisons

Compound Name Substituents Key Activities Potency/EC₅₀ Reference
N-(4-hydroxy-3-methylphenyl)acetamide 4-OH, 3-CH₃ Not explicitly reported (inferred antioxidant/cytotoxic) N/A
N-(4-methoxyphenyl)-quinazoline-sulfonyl (38) 4-OCH₃, quinazoline-sulfonyl Anti-cancer (HCT-116, MCF-7) IC₅₀: 2–5 µM
2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl) Phenyl-CN, pyridine SARS-CoV-2 protease inhibition Binding affinity: −22 kcal/mol
N-(3,5-difluorophenyl) acetamide (47) 3,5-F, benzo[d]thiazolylsulfonyl Antimicrobial (gram-positive bacteria) MIC: 4–8 µg/mL
WH7 4-Cl-2-CH₃-phenoxy, triazole Auxin-like root growth inhibition EC₅₀: 1 µM

Table 2. Substituent Impact on Properties

Substituent Type Example Compound Effect on Properties
Hydroxy (para) Target compound ↑ Solubility (H-bonding); potential antioxidant activity
Sulfonyl (quinazoline) Compound 38 () ↑ Anti-cancer potency (DNA interaction); ↓ metabolic stability
Halogen (Cl, F) WH7 (), Compound 47 ↑ Lipophilicity; ↑ receptor binding (van der Waals interactions)
Heterocyclic (pyridine) 5RGX () ↑ Enzyme inhibition (heteroatom interactions); ↑ synthetic complexity

Preparation Methods

Direct Acetylation of 4-Hydroxy-3-Methylaniline

The most straightforward route involves acetylation of 4-hydroxy-3-methylaniline using acetylating agents like acetic anhydride or acetyl chloride. This method leverages the nucleophilicity of the aromatic amine, selectively targeting the -NH2 group over the phenolic -OH under controlled conditions.

Procedure and Optimization

In a typical reaction, 4-hydroxy-3-methylaniline (10 mmol) is dissolved in anhydrous dichloromethane (DCM) at 0°C. Acetic anhydride (12 mmol) is added dropwise, followed by catalytic pyridine (1.2 mmol) to neutralize HCl byproducts. The mixture is stirred at room temperature for 6–8 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 20:1) to yield N-(4-hydroxy-3-methylphenyl)acetamide.

Key Parameters:

  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions such as O-acetylation of the phenol group.
  • Solvent Choice: DCM or ether ensures homogeneity without hydrolyzing the acetylating agent.
  • Base Selection: Pyridine or triethylamine enhances reaction efficiency by scavenging HCl.

Challenges and Solutions

  • Selectivity Issues: The phenolic -OH group may compete for acetylation. To suppress this, steric hindrance from the 3-methyl group and mild reaction conditions favor amine selectivity.
  • Purification: Column chromatography is critical due to potential byproducts like diacetylated derivatives. Gradient elution (hexane:ethyl acetate from 50:1 to 20:1) achieves >95% purity.

Multi-Step Synthesis via N-Aryloxyphthalimide Intermediate

A robust alternative employs copper-mediated coupling and subsequent deprotection, as detailed in Search Result. This method is advantageous for substrates requiring functional group tolerance.

Stepwise Mechanism

Formation of N-Aryloxyphthalimide

4-Hydroxy-3-methylphenylboronic acid (20 mmol) reacts with N-hydroxyphthalimide (10 mmol) in 1,2-dichloroethane (DCE) using CuCl (10 mmol) and pyridine (11 mmol) as catalysts. Activated 4 Å molecular sieves (2.5 g) are added to sequester moisture. The mixture is stirred open to air for 24–48 hours, yielding N-(4-hydroxy-3-methylphenyl)phthalimide.

Deprotection to N-Aryloxyamine

Hydrazine monohydrate (40 mmol) in 10% methanol/chloroform cleaves the phthalimide group at room temperature over 12 hours. Filtration and solvent removal afford 4-hydroxy-3-methylaniline derivative, which is directly acetylated.

Final Acylation

The free amine reacts with acetic anhydride (20 mmol) in ether at 0°C, gradually warming to room temperature. After 3 hours, concentration and purification yield the target acetamide in 62–73% overall yield.

Advantages:

  • Functional Group Compatibility: Tolerates electron-withdrawing/donating substituents.
  • Scalability: Gram-scale synthesis is feasible with minimal optimization.

Electrochemical Synthesis Using Diphenyl Diselenide

Search Result describes an innovative electrochemical approach utilizing reticulated vitreous carbon (RVC) anodes and graphite cathodes. This method avoids stoichiometric oxidants, aligning with green chemistry principles.

Reaction Setup

N-Aryloxyamide precursors (0.3 mmol) are combined with diphenyl diselenide (0.03 mmol), NH4Br (0.03 mmol), and nBu4NBF4 (0.3 mmol) in acetonitrile. Electrolysis at 5 mA in a divided cell drives the reaction to completion within 4–6 hours. The product is extracted with ethyl acetate and purified via column chromatography.

Mechanistic Insights:

  • The anode oxidizes diphenyl diselenide to PhSe+, which facilitates C–N bond formation.
  • NH4Br acts as a redox mediator, enhancing current efficiency.

Performance Metrics:

  • Yield: 73% under optimized conditions.
  • Sustainability: Eliminates toxic reagents like POCl3 or SOCl2.

Comparative Analysis of Methods

Method Yield Conditions Scalability Green Metrics
Direct Acetylation 70–85% Mild, RT High Moderate (uses DCM)
Multi-Step Coupling 62–73% 24–48 h, air-tolerant Moderate Low (multiple steps)
Electrochemical 73% 5 mA, 6 h High High (solvent recovery)
Hydrothermal (Theoretical) <10%* 320°C, 8 min Low High (biomass source)

*Estimated based on parent acetamide yields.

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-(4-hydroxy-3-methylphenyl)acetamide?

The synthesis of this compound typically involves chemoselective acetylation of the amino group in its precursor. For example, analogous compounds like N-(2-hydroxyphenyl)acetamide (a structural relative) are synthesized using immobilized lipases or Novozym 435 as biocatalysts, with vinyl acetate as an acyl donor to achieve high selectivity and yields . Purification often employs column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol. Characterization via melting point analysis, FTIR (amide C=O stretch at ~1650 cm⁻¹), and LC-MS is critical to confirm purity and structure .

Q. How is the molecular structure of N-(4-hydroxy-3-methylphenyl)acetamide validated experimentally?

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve bond lengths, angles, and hydrogen-bonding networks . For example, derivatives such as N-(4-amino-3,5-dichlorophenyl)acetamide show characteristic C=O bond lengths of ~1.22 Å and N–H···O hydrogen bonds in crystal lattices . NMR (¹H/¹³C) is complementary: the acetamide methyl group typically resonates at δ ~2.1 ppm (¹H) and δ ~25 ppm (¹³C), while aromatic protons appear between δ 6.5–7.5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For instance, variable-temperature NMR can detect conformational exchange, while X-ray data provide static snapshots. In studies of N-lactosylacetamide derivatives, NMR revealed multiple conformers in solution, whereas X-ray crystallography captured a single dominant conformation stabilized by lattice interactions . Cross-validation using DFT calculations (e.g., Gaussian) to model energetics and spectral properties is recommended .

Q. What mechanistic insights exist for the chemoselective acetylation of phenolic amines to form this acetamide?

Chemoselectivity is governed by reaction conditions. Kinetic control (low temperature, excess acyl donor) favors acetylation of the more nucleophilic amine group, while thermodynamic control (prolonged reaction time) may lead to O-acetylation of the phenol. For example, lipase-catalyzed acetylation of N-(2-hydroxyphenyl)acetamide precursors achieved >90% selectivity for the amine group under optimized conditions (40°C, 24 hours) . Computational studies (e.g., docking with enzyme active sites) can further elucidate steric and electronic factors .

Q. How can conformational dynamics of N-(4-hydroxy-3-methylphenyl)acetamide impact its biological interactions?

Conformational flexibility, as seen in N-lactosylacetamide derivatives, influences binding to targets like Galectin-3. Variable-temperature NMR and molecular dynamics simulations (e.g., GROMACS) revealed energy barriers (~50 kJ/mol) between conformers, with specific populations selected during protein binding . For this compound, similar studies could identify bioactive conformers and guide structure-activity relationship (SAR) optimization.

Q. What computational approaches are suitable for predicting physicochemical properties of this compound?

  • logD/pKa prediction : Tools like MarvinSketch or ACD/Labs use QSPR models to estimate logD (e.g., ~1.2 at pH 7.4) and pKa (phenolic OH ~10.5, amide NH ~15.5) .
  • Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes or receptors), leveraging crystallographic data from related acetamides .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Acetamide, N-(4-hydroxy-3-methylphenyl)-
Reactant of Route 2
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Acetamide, N-(4-hydroxy-3-methylphenyl)-

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